molecular formula C20H15N3O2 B15045035 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl benzoate

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl benzoate

Cat. No.: B15045035
M. Wt: 329.4 g/mol
InChI Key: WWTJDMIKDWPHID-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl benzoate is a chemical compound known for its applications in various fields, particularly in the realm of ultraviolet (UV) protection. This compound is part of the benzotriazole family, which is widely recognized for its ability to absorb UV light, making it a valuable component in sunscreens, plastics, and other materials that require UV stabilization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl benzoate typically involves the reaction of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its phenolic form.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in phenolic compounds.

Scientific Research Applications

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.

    Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.

    Medicine: Explored for its role in protecting skin from UV radiation in sunscreen formulations.

    Industry: Utilized in the production of UV-resistant plastics, coatings, and adhesives.

Mechanism of Action

The primary mechanism by which 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl benzoate exerts its effects is through the absorption of UV light. The benzotriazole ring absorbs UV radiation and dissipates the energy as heat, thereby preventing the UV light from reaching and damaging the underlying material or skin. This compound targets UVB and UVA radiation, providing broad-spectrum protection.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,2,3-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another UV absorber with similar applications in plastics and coatings.

    2-(2H-1,2,3-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol: Used in similar applications but with different solubility and stability properties.

Uniqueness

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl benzoate is unique due to its specific absorption characteristics and stability. It offers a balance between UV absorption efficiency and chemical stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] benzoate

InChI

InChI=1S/C20H15N3O2/c1-14-11-12-19(25-20(24)15-7-3-2-4-8-15)18(13-14)23-21-16-9-5-6-10-17(16)22-23/h2-13H,1H3

InChI Key

WWTJDMIKDWPHID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)N3N=C4C=CC=CC4=N3

Origin of Product

United States

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